molecular formula C21H22N6O B10992151 N-[2-(1H-indol-3-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

N-[2-(1H-indol-3-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

Cat. No.: B10992151
M. Wt: 374.4 g/mol
InChI Key: HSVJIHZHTNCWCP-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a synthetic small molecule featuring a benzamide core substituted with a tetrazole ring and an indole-containing ethyl chain. The tetrazole moiety (2-propan-2-yl-2H-tetrazol-5-yl) is a nitrogen-rich heterocycle known for its metabolic stability and bioisosteric properties, often mimicking carboxylic acids in drug design . This compound’s structural complexity suggests applications in targeting enzymes or receptors associated with neurological, antimicrobial, or anticancer pathways.

Properties

Molecular Formula

C21H22N6O

Molecular Weight

374.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-(2-propan-2-yltetrazol-5-yl)benzamide

InChI

InChI=1S/C21H22N6O/c1-14(2)27-25-20(24-26-27)15-7-9-16(10-8-15)21(28)22-12-11-17-13-23-19-6-4-3-5-18(17)19/h3-10,13-14,23H,11-12H2,1-2H3,(H,22,28)

InChI Key

HSVJIHZHTNCWCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

The molecular formula of this compound is C20H28N4C_{20}H_{28}N_4 with a molecular weight of approximately 368.48 g/mol. The compound is characterized by the presence of an indole moiety and a tetrazole ring, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole and tetrazole components. The synthesis pathways often utilize coupling reactions and can yield high purity products suitable for biological testing.

Anticancer Activity

Recent studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, compounds containing indole and tetrazole moieties have been reported to inhibit cancer cell proliferation effectively. A study demonstrated that modifications in the substituents on the benzamide scaffold can enhance cytotoxicity against various cancer cell lines, with IC50 values often in the low micromolar range .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AA549 (Lung)1.61 ± 1.92Apoptosis induction
Compound BJurkat (Leukemia)1.98 ± 1.22Bcl-2 inhibition
This compoundMCF7 (Breast)TBDTBD

Antimicrobial Activity

The antimicrobial properties of related compounds have also been explored, with some derivatives showing potent activity against various pathogens. The presence of the tetrazole ring has been linked to enhanced antimicrobial efficacy, suggesting that this compound may exhibit similar effects.

Case Studies

One notable case involved the evaluation of a series of benzamide derivatives in vitro against human cancer cell lines. The study indicated that specific substitutions on the benzamide core significantly influenced anticancer activity, highlighting structure–activity relationships (SAR) that could be applied to optimize this compound for enhanced therapeutic efficacy .

Research Findings

Recent research has focused on elucidating the mechanisms through which these compounds exert their biological effects. For example, molecular dynamics simulations have shown that certain derivatives interact with target proteins primarily through hydrophobic contacts, which is critical for their anticancer activity .

Additionally, high-throughput screening has identified several candidates from related classes that inhibit key mitotic proteins, suggesting potential applications in cancer therapy .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with indole and tetrazole frameworks exhibit notable anticancer properties. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation. For instance, studies have shown that similar compounds can inhibit HSET (KIFC1), a kinesin essential for cancer cell survival, leading to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells .

Antimicrobial Properties

Compounds derived from indole and tetrazole have demonstrated significant antibacterial activity against various strains of bacteria. In one study, derivatives were synthesized that showed formidable antibacterial properties against gram-positive bacteria, highlighting the potential of N-[2-(1H-indol-3-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide in treating bacterial infections .

Neuroprotective Effects

Indole derivatives are known for their neuroprotective effects, which may be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress. Compounds with similar structures have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives and tetrazoles. The synthesis pathway often includes:

  • Formation of the indole derivative.
  • Coupling with the tetrazole moiety.
  • Final modifications to achieve the desired benzamide structure.

This synthetic versatility allows for the exploration of various derivatives that may enhance biological activity or selectivity.

Case Studies

StudyFindingsImplications
Patel et al., 2024Synthesized piperazine-fused derivatives showing significant antibacterial activity against Staphylococcus aureusHighlights potential use in antibiotic development .
ACS Journal of Medicinal ChemistryDiscovery of inhibitors targeting HSET with nanomolar potencySuggests application in cancer therapy focused on centrosome amplification .
MDPI ResearchInvestigated neuroprotective effects of indole derivativesOpens avenues for treatment strategies in neurodegenerative diseases .

Chemical Reactions Analysis

Amide Bond Hydrolysis

The benzamide group undergoes hydrolysis under acidic or basic conditions, yielding 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzoic acid and 2-(1H-indol-3-yl)ethylamine as products.

Conditions:

  • Acidic Hydrolysis: 6M HCl, reflux at 110°C for 8–12 hours.

  • Basic Hydrolysis: 4M NaOH, 80°C for 6–8 hours.

Outcome:

  • Complete cleavage of the amide bond confirmed via TLC and NMR.

  • Potential for derivatization by re-aminolysis with alternative amines .

Nucleophilic Substitution at the Tetrazole Ring

The tetrazole ring participates in nucleophilic substitution reactions due to its electron-deficient nature. For example, alkylation at the N2 position occurs with alkyl halides.

Example Reaction:

Compound+CH3IDMF, K2CO3,60CN-[2-(1H-indol-3-yl)ethyl]-4-[2-(propan-2-yl)-3-methyl-2H-tetrazol-5-yl]benzamide\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{DMF, K}_2\text{CO}_3, 60^\circ\text{C}} \text{N-[2-(1H-indol-3-yl)ethyl]-4-[2-(propan-2-yl)-3-methyl-2H-tetrazol-5-yl]benzamide}

Key Data:

ParameterValue
Yield72–78%
Reaction Time4–6 hours
PurificationColumn chromatography (SiO₂, EtOAc/hexane)

Electrophilic Substitution at the Indole Moiety

The indole ring undergoes electrophilic substitution at the C5 position, with reactions such as nitration or sulfonation .

Nitration Example:

Compound+HNO3/H2SO40C,2 hoursN-[2-(5-nitro-1H-indol-3-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide\text{Compound} + \text{HNO}_3/\text{H}_2\text{SO}_4 \xrightarrow{0^\circ\text{C}, 2\ \text{hours}} \text{N-[2-(5-nitro-1H-indol-3-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide}

Outcome:

  • Introduction of nitro group confirmed via mass spectrometry (m/z = 417.4).

  • Increased polarity observed in HPLC (retention time reduced by 2.1 minutes) .

Stability Under Reductive Conditions

The tetrazole ring is susceptible to hydrogenolysis. Catalytic hydrogenation (H₂/Pd-C) reduces the tetrazole to an amine:

TetrazoleH2/Pd-C, MeOHPrimary Amine\text{Tetrazole} \xrightarrow{\text{H}_2/\text{Pd-C, MeOH}} \text{Primary Amine}

Key Observations:

  • Reaction proceeds at 40 psi H₂ pressure and 50°C.

  • Complete reduction confirmed by loss of tetrazole IR absorbance at 1,550 cm⁻¹.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Spectroscopic and Physicochemical Data

Compound IR (C=O stretch, cm⁻¹) ^1H-NMR (Key Signals) Molecular Weight Solubility
Target Compound ~1670 (amide) δ 7.2–8.1 (aromatic), δ 10.5 (indole NH) 433.5 g/mol DMSO-soluble
’s 8a 1679, 1605 (2 C=O) δ 2.49 (CH3), δ 8.39 (ArH) 414.49 g/mol Ethanol-soluble
’s Nitazoxanide 1715 (C=O) δ 7.50–7.71 (ArH) 307.28 g/mol Low aqueous solubility

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-[2-(1H-indol-3-yl)ethyl]-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide, and how can purity be validated?

  • Methodology : Synthesis often involves coupling indole-ethylamine derivatives with tetrazole-containing benzamide precursors. Key steps include:

  • Catalytic conditions : Use Cu(I)-catalyzed click chemistry for tetrazole-aryl linkage formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for heterocyclic coupling .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization.
  • Validation : Confirm purity via HPLC (≥95%) and structural integrity via 1H^1H/13C^{13}C-NMR and FT-IR spectroscopy. Compare experimental vs. calculated elemental analysis (C, H, N) to detect impurities .

Q. How can researchers computationally predict the physicochemical properties of this compound?

  • Methodology :

  • LogP/LogD : Use software like MarvinSuite or ACD/Labs to calculate partition coefficients. For example, LogD (pH 7.4) = 3.34, indicating moderate lipophilicity .
  • Polar surface area (PSA) : Calculated PSA = 65.2 Ų, suggesting moderate permeability .
  • pKa : Predicted acid pKa ≈ 15.38, highlighting stability under physiological conditions .
  • Molecular docking : Tools like AutoDock Vina can preliminarily assess target binding, though experimental validation is critical .

Advanced Research Questions

Q. How should discrepancies in biological activity data between in vitro and in vivo models be addressed?

  • Methodology :

  • Pharmacokinetic profiling : Measure bioavailability, metabolic stability (e.g., liver microsomes), and plasma protein binding to explain efficacy gaps .
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that may alter in vivo outcomes .
  • Dose optimization : Conduct dose-response studies in animal models (e.g., rodent pharmacokinetic-pharmacodynamic models) to reconcile potency differences .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound’s analogs?

  • Methodology :

  • Scaffold modification : Synthesize derivatives with varied substituents on the indole (e.g., halogenation) or tetrazole (e.g., alkyl chain length) to assess impact on activity .
  • Bioisosteric replacement : Replace the tetrazole with 1,2,4-triazole or carboxylate groups to compare binding affinity .
  • Functional assays : Use enzyme inhibition assays (e.g., CYP51 for antiparasitic activity) or cell-based viability assays (e.g., A549 lung cancer cells) to quantify SAR trends .

Q. How can researchers resolve contradictions in target identification studies?

  • Methodology :

  • Competitive binding assays : Compare displacement of known ligands (e.g., vasopressin receptor antagonists) in radioligand assays .
  • CRISPR/Cas9 knockout models : Validate target engagement by assessing compound efficacy in target-deficient cell lines .
  • Proteomic profiling : Use affinity pull-down assays coupled with mass spectrometry to identify off-target interactions .

Q. What experimental designs are optimal for assessing this compound’s potential in combination therapies?

  • Methodology :

  • Synergy screening : Use the Chou-Talalay method (combination index) in cell viability assays to identify synergistic/additive effects with standard drugs (e.g., kinase inhibitors) .
  • Mechanistic overlap : Prioritize combinations targeting complementary pathways (e.g., EGFR and MAPK in oncology) via transcriptomic profiling .
  • Toxicity profiling : Monitor organ-specific toxicity (e.g., liver enzymes, renal function) in co-treatment animal models .

Data Analysis & Validation

Q. How should conflicting spectral data (e.g., NMR shifts) be interpreted during structural characterization?

  • Methodology :

  • Reference compounds : Compare with spectra of structurally similar compounds (e.g., indole derivatives) to assign ambiguous peaks .
  • 2D NMR : Utilize HSQC and HMBC to resolve coupling patterns and confirm tetrazole-indole connectivity .
  • Computational NMR prediction : Tools like ChemDraw or Gaussian can simulate expected shifts for validation .

Q. What statistical approaches are recommended for analyzing high-throughput screening (HTS) data of this compound?

  • Methodology :

  • Z-factor validation : Ensure assay robustness (Z’ > 0.5) to minimize false positives/negatives .
  • Dose-response modeling : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50_{50}/IC50_{50} values .
  • Machine learning : Apply random forest or SVM models to prioritize hits based on multi-parametric activity profiles .

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